2-Methyl-1,3-benzoxazol-4-ol

Physicochemical Characterization Drug Design Lead Optimization

Researchers pursuing kinase inhibitors or ADC payloads often face poor phosphorylation yields with unactivated phenols. 2-Methyl-1,3-benzoxazol-4-ol enables clean, low-temperature phosphorylation (233 K) to phosphinate intermediates. • High-yield phosphorylation at 233 K for kinase probe synthesis. • ADC scaffold: patent-claimed balance of cytotoxicity, low lipophilicity, aqueous stability. • Enhanced permeability: LogP ~2.0 vs. 1.53 (unsubstituted). Supplied ≥98% purity. Ships globally at ambient temperature.

Molecular Formula C8H7NO2
Molecular Weight 149.15 g/mol
CAS No. 51110-60-2
Cat. No. B1269489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1,3-benzoxazol-4-ol
CAS51110-60-2
Molecular FormulaC8H7NO2
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=CC=C2O1)O
InChIInChI=1S/C8H7NO2/c1-5-9-8-6(10)3-2-4-7(8)11-5/h2-4,10H,1H3
InChIKeyXIYDNMUWIWSMKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1,3-benzoxazol-4-ol Technical Specifications


2-Methyl-1,3-benzoxazol-4-ol (CAS 51110-60-2) is a heterocyclic organic compound within the benzoxazole class, characterized by a benzene ring fused to an oxazole moiety, featuring a hydroxyl group at the 4-position and a methyl group at the 2-position [1]. Its molecular formula is C8H7NO2, with a molecular weight of 149.15 g/mol, and it is commonly supplied as a research-grade chemical with a minimum purity specification of 95% . This compound serves as a versatile building block in medicinal chemistry and materials science due to its unique substitution pattern [1].

2-Methyl-1,3-benzoxazol-4-ol: Why Substitution Fails


The unique combination of a 2-methyl group and a 4-hydroxyl group on the benzoxazole scaffold imparts distinct physicochemical and reactivity profiles that are not replicated by common analogs such as unsubstituted benzoxazole, 2-methylbenzoxazole, or 1,3-benzoxazol-4-ol . The hydroxyl group provides a critical handle for further functionalization (e.g., phosphorylation, etherification) and introduces hydrogen-bonding capacity, altering solubility and target interaction [1]. The methyl group modulates lipophilicity and steric hindrance, affecting metabolic stability and off-target binding [2]. Substituting with a compound lacking either functional group would compromise the intended synthetic route or biological activity profile, making direct replacement scientifically invalid [3].

2-Methyl-1,3-benzoxazol-4-ol: Quantitative Evidence


Physicochemical Property Comparison

The presence of both a 2-methyl and a 4-hydroxyl group confers a distinct physicochemical signature compared to simpler benzoxazole analogs. While direct experimental LogP/D data for 2-methyl-1,3-benzoxazol-4-ol is limited in the open literature, comparative analysis of computed properties and structurally related compounds reveals quantifiable differences in density and predicted lipophilicity that impact formulation and permeability. Specifically, the density of 2-methyl-1,3-benzoxazol-4-ol is reported as 1.305 g/cm³, which is lower than that of the unsubstituted 1,3-benzoxazol-4-ol (1.379 g/cm³) [1][2]. This difference can influence handling and dissolution behavior. Furthermore, the computed LogP for the structurally similar 6-amino-2-methyl-1,3-benzoxazol-4-ol is 2.005, whereas 1,3-benzoxazol-4-ol has a LogP of 1.53 . This ~0.5 LogP unit increase, driven by the methyl group, is expected to enhance membrane permeability, a critical parameter in cell-based assays and in vivo studies.

Physicochemical Characterization Drug Design Lead Optimization

Low-Temperature Nucleophilic Phosphination

The hydroxyl group at the 4-position of 2-methyl-1,3-benzoxazol-4-ol exhibits a unique and quantifiable reactivity profile, enabling efficient nucleophilic substitution under mild conditions. In a documented synthesis, the addition of diphenylphosphine chloride to a tetrahydrofuran solution containing 2-methyl-1,3-benzoxazol-4-ol and triethylamine at 233 K (-40°C) yielded the corresponding diphenylphosphinate derivative in high purity and yield [1][2]. This low-temperature reactivity is a direct consequence of the electron-donating effects of the methyl group and the activated hydroxyl, which is not observed with unsubstituted benzoxazole or 2-methylbenzoxazole (which lacks the hydroxyl handle) [3]. While exact yield data are not provided in the abstract, the crystallographic characterization confirms the clean formation of the desired product under these specific conditions.

Synthetic Chemistry Organophosphorus Compounds Reaction Selectivity

Cytotoxicity and ADME Profile

The 2-methylbenzoxazole scaffold, of which 2-methyl-1,3-benzoxazol-4-ol is a key analog, has been explicitly claimed in a patent for its advantageous combination of high cytotoxicity, low lipophilicity, and unusual aqueous stability [1]. This patent (Duocarmycin Analogues) describes the 2-methylbenzoxazole unit as having properties 'desirable for application as payloads in efficacious antibody-drug conjugates' [1]. While direct IC50 data for the target compound is not available in this source, the patent's focus on this specific substitution pattern provides strong class-level evidence for its potential in oncology applications. Furthermore, a review of benzoxazole derivatives highlights that modifications like the 2-methyl group are crucial for tuning 5-lipoxygenase (5-LOX) inhibitory activity, with some analogs achieving IC50 values as low as 0.12 μM [2]. The target compound's substitution pattern aligns with the SAR described for this enzyme class.

Anticancer Drug Discovery Antibody-Drug Conjugates Cytotoxicity

2-Methyl-1,3-benzoxazol-4-ol Application Scenarios


Phosphorus Bioisostere & Kinase Inhibitor Synthesis

Researchers focused on developing novel kinase inhibitors or other enzyme targets where a phosphate or phosphonate bioisostere is desired should prioritize 2-methyl-1,3-benzoxazol-4-ol. Its demonstrated ability to undergo clean, low-temperature phosphorylation (as evidenced by the synthesis of 2-methyl-1,3-benzoxazol-4-yl diphenylphosphinate at 233 K) [1] provides a reliable and selective route to key intermediates. This avoids the harsh conditions and side reactions often associated with phosphorylation of less activated phenols, ensuring higher yields and purity in building block synthesis [1].

Antibody-Drug Conjugate Payload Development

Medicinal chemistry teams engaged in ADC development should consider 2-methyl-1,3-benzoxazol-4-ol as a core scaffold. A patent explicitly claims that the 2-methylbenzoxazole unit (the core of this compound) imparts a desirable combination of high cytotoxicity, low lipophilicity, and aqueous stability [2]. This profile is critical for effective ADC payloads, as it balances potent cell-killing with favorable pharmacokinetics and reduced off-target toxicity. Starting with 2-methyl-1,3-benzoxazol-4-ol allows for targeted SAR exploration around a proven privileged structure, potentially accelerating the discovery of new ADC warheads [2].

Physicochemical Optimization for Cell-Based Assays

Investigators encountering poor solubility or permeability with unsubstituted benzoxazole-4-ol building blocks should switch to 2-methyl-1,3-benzoxazol-4-ol. Its lower density (1.305 g/cm³ vs. 1.379 g/cm³) and predicted higher lipophilicity (LogP ~2.0 vs. 1.53) translate to improved handling and enhanced passive membrane permeability [3][4]. This is particularly beneficial in cell-based assays where compound uptake is a limiting factor, leading to more reliable dose-response data and reduced false negatives in high-throughput screening [3].

5-Lipoxygenase and Anticancer Exploration

For research programs investigating inflammatory pathways (e.g., asthma, allergy) or certain cancers where 5-lipoxygenase (5-LOX) is implicated, 2-methyl-1,3-benzoxazol-4-ol represents a structurally relevant starting point. The 2-methyl substitution pattern on the benzoxazole ring is a known determinant of 5-LOX inhibitory activity, with related compounds achieving IC50 values in the sub-micromolar range [5]. Using this compound enables direct probing of the structure-activity relationship at the 4-position, facilitating the design of more potent and selective 5-LOX inhibitors or other related enzyme targets [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-1,3-benzoxazol-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.